molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No. B018962
CAS RN: 16426-64-5
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
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Patent
US06946468B1

Procedure details

Compound 21 used in the preparation of compound 24 was prepared as follows. Sodium dichromate dihydrate (151 gm) was added to glacial acetic acid (575 ml) followed by 2-bromo-4-nitro-toluene (49.7 gm). To this solution was added dropwise sulphuric acid (175 ml) at such a rate to maintain the temperature between. 75-85° C. This mixture was heated to 100-110° C. for 3 h cooled to 50° C. and poured onto ice (1 litre). The aqueous phase was extracted with ethyl acetate, the organic layer back extracted with Aqueous sodium hydroxide solution and the resulting basic aqueous layer acidified with concentrated hydrochloric acid. The precipitated solid was filtered, washed with water and air dried to give 15.72 gm (28%) of 2-bromo-4-nitro-benzoic acid (compound 26) as a white solid.
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=CC(C(N[C@@H](CCSC)C(OC)=O)=O)=C(CC2C=CC=CC=2)C=1.[OH2:27].[OH2:28].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Br:40][C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][C:42]=1[CH3:50].S(=O)(=O)(O)O>C(O)(=O)C>[Br:40][C:41]1[CH:46]=[C:45]([N+:47]([O-:49])=[O:48])[CH:44]=[CH:43][C:42]=1[C:50]([OH:28])=[O:27] |f:1.2.3.4.5|

Inputs

Step One
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)N[C@H](C(=O)OC)CCSC)C=C1)CC1=CC=CC=C1
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
151 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
575 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
49.7 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between
CUSTOM
Type
CUSTOM
Details
75-85° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
ADDITION
Type
ADDITION
Details
poured onto ice (1 litre)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layer back extracted with Aqueous sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.72 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.